molecular formula C21H15N3Se3 B12542720 2,4,6-Tris(phenylselanyl)-1,3,5-triazine CAS No. 142312-16-1

2,4,6-Tris(phenylselanyl)-1,3,5-triazine

Cat. No.: B12542720
CAS No.: 142312-16-1
M. Wt: 546.3 g/mol
InChI Key: PZYISBPDNSAICZ-UHFFFAOYSA-N
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Description

2,4,6-Tris(phenylselanyl)-1,3,5-triazine is a unique organoselenium compound characterized by the presence of three phenylselanyl groups attached to a 1,3,5-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(phenylselanyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselenol. The general reaction scheme is as follows:

C3N3Cl3+3PhSeHC3N3(SePh)3+3HCl\text{C}_3\text{N}_3\text{Cl}_3 + 3 \text{PhSeH} \rightarrow \text{C}_3\text{N}_3(\text{SePh})_3 + 3 \text{HCl} C3​N3​Cl3​+3PhSeH→C3​N3​(SePh)3​+3HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(phenylselanyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones.

    Substitution: The phenylselanyl groups can be substituted with other nucleophiles, such as thiols or amines.

    Reduction: The compound can be reduced to form the corresponding selenide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Oxidation: Selenoxides or selenones.

    Substitution: Corresponding substituted triazines.

    Reduction: Selenides.

Scientific Research Applications

2,4,6-Tris(phenylselanyl)-1,3,5-triazine has been explored for various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.

    Medicine: Explored for its potential anticancer and antimicrobial activities due to the presence of selenium, which is known for its therapeutic properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(phenylselanyl)-1,3,5-triazine is primarily attributed to the presence of selenium atoms, which can participate in redox reactions. Selenium can modulate various biological pathways by interacting with thiol groups in proteins, leading to the formation of selenoproteins. These selenoproteins play crucial roles in antioxidant defense and redox signaling.

Comparison with Similar Compounds

    2,4,6-Tris(phenylthio)-1,3,5-triazine: Similar structure but with sulfur atoms instead of selenium.

    2,4,6-Tris(phenylseleno)-1,3,5-triazine: Similar structure but with different substituents on the phenyl groups.

Uniqueness: 2,4,6-Tris(phenylselanyl)-1,3,5-triazine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities

Properties

CAS No.

142312-16-1

Molecular Formula

C21H15N3Se3

Molecular Weight

546.3 g/mol

IUPAC Name

2,4,6-tris(phenylselanyl)-1,3,5-triazine

InChI

InChI=1S/C21H15N3Se3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H

InChI Key

PZYISBPDNSAICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=NC(=NC(=N2)[Se]C3=CC=CC=C3)[Se]C4=CC=CC=C4

Origin of Product

United States

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